N-(4-chlorobenzyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C24H25ClN2O4S, and its molecular weight is 472.98. The compound contains a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. The presence of the sulfonyl group and the amide group could result in strong intermolecular forces, such as hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups can influence properties like solubility, melting point, and boiling point. For example, the presence of polar functional groups in this compound could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing compounds with similar structural motifs, focusing on the incorporation of sulfonyl and acetamide groups, which are known for their pharmacological relevance. The synthesis involves multi-step reactions, utilizing techniques like IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation (K. Nafeesa et al., 2017). Such research underscores the importance of rigorous synthetic and analytical methodologies to create and validate the structure of complex molecules potentially related to N-(4-chlorobenzyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide.
Pharmacological Evaluation
Compounds within this chemical space often undergo pharmacological evaluation to determine their potential biological activities. For example, derivatives have been assessed for their antibacterial and anti-enzymatic potentials, showing activity against specific bacterial strains and low potential against enzymes like lipoxygenase (LOX) (K. Nafeesa et al., 2017). These findings suggest that similar compounds, including the one , could possess relevant biological activities worth exploring in drug discovery and development processes.
Future Directions
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising biological activity, it could be further studied as a potential therapeutic agent. Additionally, modifications could be made to its structure to optimize its properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-15-5-10-21(12-16(15)2)32(30,31)23-17(3)11-18(4)27(24(23)29)14-22(28)26-13-19-6-8-20(25)9-7-19/h5-12H,13-14H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKQRCNWZBSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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